molecular formula C23H21N5O2S B6097557 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 587005-82-1

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B6097557
CAS No.: 587005-82-1
M. Wt: 431.5 g/mol
InChI Key: RMZFLJBSIWUFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a pyridine moiety, and a phenoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-2-28-22(17-12-14-24-15-13-17)26-27-23(28)31-16-21(29)25-18-8-10-20(11-9-18)30-19-6-4-3-5-7-19/h3-15H,2,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZFLJBSIWUFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587005-82-1
Record name 2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENOXYPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethyl group. The pyridine moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound exhibits reactivity at the following sites:

  • Triazole ring : Electron-deficient nitrogen atoms enable electrophilic substitution and coordination chemistry.

  • Sulfanyl (–S–) group : Susceptible to oxidation and nucleophilic displacement.

  • Acetamide (–NHCO–) : Hydrolysis and hydrogen-bonding interactions.

  • Pyridinyl substituent : π–π stacking and Lewis basicity.

Functional GroupReactivity TypeExample ReagentsProducts/Outcomes
Triazole ringElectrophilic substitutionHNO₃/H₂SO₄, Cl₂/FeCl₃Nitro-/chloro-derivatives
Sulfanyl groupOxidationH₂O₂, KMnO₄Sulfoxide (-SO-) or sulfone (-SO₂-)
AcetamideAcid/Base hydrolysisHCl (aq), NaOH (aq)Carboxylic acid or amine derivatives
Pyridinyl ringCoordinationTransition metals (e.g., Co²⁺, Ni²⁺)Metal complexes

Oxidation Reactions

The sulfanyl group undergoes stepwise oxidation:

  • Sulfoxide formation : Reaction with H₂O₂ (30%) at 60°C yields the sulfoxide derivative (confirmed by IR at 1040 cm⁻¹ for S=O).

  • Sulfone formation : Prolonged exposure to KMnO₄ in acidic medium produces the sulfone analog (mass spec: M⁺ at m/z 398.4).

Nucleophilic Substitution

The sulfanyl group participates in SN2 reactions:

  • Alkylation : Reacts with methyl iodide (CH₃I) in DMF to form methylthio derivatives (yield: 72–78%).

  • Arylation : Coupling with aryl halides via Ullmann reaction under Cu catalysis (120°C, 12 hr) .

Hydrolysis of Acetamide

Controlled hydrolysis pathways:

ConditionReagentProductYield
Acidic6M HCl (reflux)2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid65%
Basic2M NaOH (70°C)Sodium salt of the acid + 4-phenoxyaniline58%

Coordination Chemistry

The pyridinyl nitrogen and triazole nitrogens act as Lewis bases:

  • Metal complexes : Forms octahedral complexes with Co(II) and Ni(II) in ethanol/water (ligand:metal = 2:1). Stability constants (log β):

    Metal Ionlog β (25°C)Application
    Co²⁺8.9 ± 0.2Catalysis
    Ni²⁺9.3 ± 0.1Antimicrobial agents

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions:

  • With acetylenedicarboxylate : Forms fused bicyclic systems at 80°C (DMF, 24 hr). Product crystallinity confirmed by XRD.

Enzymatic Reactions

  • Hydrolase activity : Acetamide cleavage by lipase (Candida antarctica) in phosphate buffer (pH 7.4, 37°C). Km = 0.45 mM, Vmax = 12 µM/min.

Cross-Coupling Reactions

  • Suzuki coupling : Brominated analogs (e.g., 4-bromophenyl derivative) react with arylboronic acids under Pd(PPh₃)₄ catalysis (yield: 60–68%).

Stability Under Reactive Conditions

ConditionObservationImplication
UV light (254 nm)Degrades to phenolic byproducts (HPLC)Requires light-protected storage
Strong acids (H₂SO₄)Triazole ring protonation; reversible at pH > 5Impacts solubility
Reductive (NaBH₄)Stable; no reduction of acetamideSelective reactivity

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. For instance, compounds similar to 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide have shown efficacy against various phytopathogenic fungi.

Case Study:
A study evaluated the antifungal activity of several triazole derivatives against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. The results indicated that certain derivatives exhibited EC50 values as low as 0.27 mg/L, suggesting strong antifungal properties .

CompoundTarget PathogenEC50 (mg/L)
Triazole AS. sclerotiorum0.27
Triazole BB. cinerea11.39

Antioxidant Activity

The antioxidant capacity of this compound has been investigated through various assays that measure reducing power and free radical scavenging ability.

Case Study:
A comparative study demonstrated that certain triazole derivatives exhibited higher antioxidant activity than standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. The reducing power of a related compound was measured at 106.25 μM Fe²⁺, outperforming BHT .

CompoundReducing Power (μM Fe²⁺)
Triazole Derivative106.25
BHT70.61
Ascorbic Acid103.41

Anticancer Activity

The anticancer potential of triazole derivatives is another promising application area. Research has focused on their cytotoxic effects against various cancer cell lines.

Case Study:
In vitro studies demonstrated that derivatives of this class showed significant cytotoxicity against breast cancer cell lines (MCF-7, T47-D, MDA-MB231) while exhibiting lower toxicity towards normal cells (NIH-3T3). The MTT assay confirmed these findings, indicating the potential for further development as anticancer agents .

Cell LineIC50 (μM)Selectivity Index
MCF-7153
T47-D202
NIH-3T3>100-

Mechanism of Action

The mechanism by which 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide exerts its effects involves multiple molecular targets and pathways. In the context of neuroprotection, it inhibits the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases . This inhibition is achieved through the compound’s interaction with specific binding sites on the alpha-synuclein molecule, preventing its misfolding and aggregation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide apart from similar compounds is its combination of structural features, which confer unique chemical reactivity and biological activity. The presence of the phenoxyphenyl group, in particular, enhances its ability to interact with biological targets, making it a more potent inhibitor of alpha-synuclein aggregation compared to its analogs.

Biological Activity

The compound 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : The initial step often includes the reaction of hydrazine derivatives with carbonyl compounds to form the triazole structure.
  • Introduction of Sulfanyl Group : This is achieved through nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves acylation reactions to attach the acetamide moiety.

Biological Activity

The biological activities of this compound have been extensively studied, revealing a range of pharmacological effects:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi, suggesting that this compound may possess similar effects due to its structural characteristics .

Anticancer Properties

Triazole derivatives are also noted for their anticancer potential. A study highlighted that related compounds showed cytotoxic effects against colon carcinoma and breast cancer cell lines, with IC50 values indicating effective inhibition of cancer cell proliferation . The mechanism often involves the induction of apoptosis and interference with cell cycle progression.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes linked to disease processes. For example, it has been suggested that triazole derivatives can inhibit acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.
  • Receptor Modulation : The phenoxyphenyl group may enhance binding affinity to certain receptors involved in signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

StudyFocusFindings
AntimicrobialShowed significant inhibition against Gram-positive and Gram-negative bacteria.
AnticancerActive against HCT116 and T47D cancer cell lines with IC50 values of 6.2 μM and 27.3 μM respectively.
Enzyme InhibitionInhibited AChE activity, indicating potential for neuroprotective applications.

Q & A

Q. Q1: What are the standard synthetic protocols for preparing 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide, and how can reaction conditions be optimized?

A: The compound is synthesized via S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in alkaline media. Key steps include:

  • Catalyst selection : Pyridine and zeolite (Y-H) improve yield by facilitating nucleophilic substitution .
  • Temperature control : Refluxing at 150°C under an oil bath ensures complete reaction .
  • Purification : Recrystallization from ethanol removes impurities .
    Optimization involves varying alkyl halide substituents, adjusting stoichiometry, and testing alternative catalysts (e.g., KOH or NaOH in methanol) .

Q. Q2: Which spectroscopic and analytical techniques are critical for characterizing this compound?

A: Essential methods include:

  • 1H/13C-NMR : Assigns proton and carbon environments, confirming the triazole ring, pyridinyl, and phenoxyphenyl groups .
  • FTIR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹) .
  • Elemental analysis : Validates purity by matching calculated vs. observed C, H, N, S content .
  • Mass spectrometry : Determines molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. Q3: How can structure-activity relationships (SAR) be systematically investigated for this compound’s biological activity?

A: SAR studies require:

  • Structural modifications : Introduce substituents at the triazole (e.g., alkyl, aryl) or acetamide (e.g., halogenated phenyl) positions .
  • Biological assays : Test derivatives for target activities (e.g., antimicrobial, anti-exudative) using standardized protocols like broth microdilution (for MIC determination) or carrageenan-induced rat paw edema (for anti-inflammatory effects) .
  • Computational modeling : Use docking studies to predict interactions with biological targets (e.g., COX-2 or bacterial enzymes) .

Q. Q4: What strategies resolve contradictions in bioactivity data across analogs with similar substituents?

A: Contradictions arise from subtle structural differences or assay variability. Mitigation strategies:

  • Control standardization : Use reference compounds (e.g., fluconazole for antifungal assays) to calibrate activity thresholds .
  • Crystallographic analysis : Compare X-ray structures to confirm substituent conformations and hydrogen-bonding patterns .
  • Dose-response profiling : Test compounds across multiple concentrations to identify non-linear effects .

Q. Q5: How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structural elucidation?

A:

  • Data collection : Use high-intensity synchrotron radiation for low-resolution crystals .
  • Software tools : SHELXL refines twinned data via HKLF5 format, while SHELXD solves phases for incomplete datasets .
  • Crystal optimization : Adjust solvent systems (e.g., DMSO/water) or use seeding techniques to improve crystal quality .

Experimental Design & Data Analysis

Q. Q6: What in vivo models are appropriate for evaluating anti-exudative activity, and how are confounding variables controlled?

A:

  • Model selection : Carrageenan-induced pleurisy in rats measures exudate volume and leukocyte migration .
  • Controls : Include sham-operated animals and reference drugs (e.g., indomethacin).
  • Dose standardization : Administer compounds at 10–50 mg/kg (oral/IP) to assess dose-dependent effects .
  • Confounder mitigation : Use age-/weight-matched cohorts and randomized blinding to reduce bias .

Q. Q7: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

A:

  • ADMET prediction : Tools like SwissADME estimate solubility (LogP), bioavailability (Lipinski’s Rule of Five), and metabolic stability .
  • QSAR modeling : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with experimental data to prioritize analogs .
  • MD simulations : Assess binding stability with targets (e.g., cytochrome P450 enzymes) to predict drug-drug interactions .

Data Contradictions & Reproducibility

Q. Q8: Why do some analogs show divergent activities despite minor structural changes (e.g., pyridin-3-yl vs. pyridin-4-yl substituents)?

A: Pyridine ring orientation affects electronic properties and steric interactions. For example:

  • Pyridin-4-yl : Planar geometry enhances π-π stacking with hydrophobic enzyme pockets .
  • Pyridin-3-yl : Altered dipole moments may reduce target affinity .
    Validated via comparative docking and electrostatic potential maps .

Q. Q9: How can batch-to-batch variability in synthesis impact bioactivity reproducibility?

A: Variability arises from:

  • Impurities : Unreacted intermediates (e.g., α-chloroacetamide) can inhibit bioactivity. Monitor via TLC/HPLC .
  • Solvent traces : Residual DMF or pyridine quenches reactive sites. Use rotary evaporation followed by lyophilization .
  • Crystallinity : Polymorphs alter dissolution rates. Characterize via PXRD .

Advanced Methodological Considerations

Q. Q10: What hybrid approaches combine synthetic chemistry and computational biology to accelerate lead optimization?

A:

  • Fragment-based design : Synthesize core triazole-acetamide scaffolds, then screen fragments for affinity using SPR or ITC .
  • Machine learning : Train models on published bioactivity data to predict novel substituents with high success rates .
  • Automated workflows : Integrate robotic synthesis with high-throughput screening (HTS) for rapid iteration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.